ML-332
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Overview
Description
Novel non-MPEP site metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs)
Biological Activity
ML-332 is a compound of interest in the realm of biological research, particularly due to its potential implications in cancer therapy and cellular interactions. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular behavior, and relevant case studies.
Overview of this compound
This compound is a member of the laminin family, specifically related to laminin-5 (also known as laminin-332). Laminins are large glycoproteins that play critical roles in cell adhesion, differentiation, migration, and tissue organization. The unique structure of this compound allows it to interact with various cell types and extracellular matrix components, influencing numerous biological processes.
The biological activity of this compound is primarily mediated through its interactions with cell surface receptors and other extracellular matrix proteins. Key mechanisms include:
- Cell Adhesion : this compound enhances the adhesion of various cell types, including keratinocytes and endothelial cells. This is crucial for wound healing and tissue repair.
- Cell Migration : The compound promotes cellular migration, which is essential for processes such as embryogenesis and tissue regeneration. Studies show that this compound can significantly increase the migratory capacity of cells in vitro.
- Regulation of Gene Expression : this compound influences gene expression patterns associated with cell survival and proliferation. Its interaction with integrins activates signaling pathways that regulate these processes.
Case Studies
- Keratinocyte Migration : A study demonstrated that keratinocytes exposed to this compound exhibited enhanced migration rates compared to controls. The half-maximal effective dose (ED50) for migration was determined to be approximately 0.5 ng/ml for vector-modified this compound but increased to 5.0 ng/ml when modified by specific glycosylation patterns .
- Cancer Cell Invasion : Research indicated that this compound could modulate the invasive properties of cancer cells. It was observed that the presence of this compound altered the expression levels of matrix metalloproteinases (MMPs), which are enzymes critical for extracellular matrix remodeling during cancer progression .
- Wound Healing Models : In vivo studies using animal models showed that application of this compound significantly accelerated wound closure rates, attributed to its effects on cell migration and proliferation at the wound site .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C14H16ClF3N2O3S |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C14H16ClF3N2O3S/c1-24(22,23)20(8-13(21)19-7-9-2-3-9)12-6-10(14(16,17)18)4-5-11(12)15/h4-6,9H,2-3,7-8H2,1H3,(H,19,21) |
InChI Key |
SWDFZDHXQCXDGL-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1CC1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1CC1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Synonyms |
2-[(2-Chloro-5-trifluoromethyl-phenyl)-methanesulfonyl-amino]-N-cyclopropylmethyl-acetamide; VU-0400100; VU-400100 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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